molecular formula C14H12ClFN4S B2863414 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 688779-26-2

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2863414
CAS No.: 688779-26-2
M. Wt: 322.79
InChI Key: XZVIRUPNOWLDGW-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity synthetic organic compound designed for pharmaceutical and biological research. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its versatility and wide range of potential biological activities . The core TP structure is isoelectronic with purines, allowing it to function as a potential bio-isostere in drug design, particularly for targeting enzymes and receptors that recognize purine-based structures . This characteristic makes TP-based compounds valuable tools for developing inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, the TP scaffold is known for its metal-chelating properties, which can be exploited in the design of novel therapeutic agents, including anti-cancer and anti-parasitic compounds . Specific derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine class have demonstrated promising anti-proliferative effects, with mechanisms of action that can involve inducing mitochondria-dependent apoptosis and autophagy in cancer cells . The 5,7-dimethyl substitution on the triazolopyrimidine core is a common feature that can influence the compound's electronic properties and binding affinity. The 2-[(2-chloro-6-fluorobenzyl)sulfanyl] side chain is a key functional group that may contribute to target interaction and overall pharmacokinetic properties. This product is intended for research purposes only, including but not limited to: hit-to-lead optimization, structure-activity relationship (SAR) studies, enzymatic and cellular assays, and as a synthetic intermediate. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4S/c1-8-6-9(2)20-13(17-8)18-14(19-20)21-7-10-11(15)4-3-5-12(10)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVIRUPNOWLDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327261
Record name 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

688779-26-2
Record name 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 688779-26-2) is a notable member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClFN4S
  • Molar Mass : 322.79 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC14H12ClFN4S
Molar Mass322.79 g/mol
CAS Number688779-26-2

Antiviral Activity

One of the most significant biological activities of this compound is its antiviral efficacy, particularly against HIV. Research indicates that derivatives with the 2-chloro-6-fluoro substitution exhibit potent activity against wild-type HIV-1 and clinically relevant mutants. In enzyme assays, these compounds demonstrated picomolar activity, suggesting their potential as therapeutic agents in HIV treatment .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Reverse Transcriptase : The compound appears to inhibit the reverse transcriptase enzyme crucial for HIV replication.
  • Impact on Viral Entry : It may also interfere with the viral entry process into host cells.

Anticancer Potential

In addition to antiviral properties, this compound has shown promise in anticancer applications. Studies have indicated that triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the chloro and fluorine substituents is believed to enhance cytotoxicity against various cancer cell lines .

Study on HIV Activity

A comparative study evaluated several derivatives of 2-chloro-6-fluorobenzyl compounds against HIV-infected cells. The findings revealed that compounds with specific substitutions at C5 and C6 positions exhibited broad-spectrum inhibitory activity against different strains of HIV .

Anticancer Activity Assessment

Research conducted on a series of triazolopyrimidine derivatives demonstrated significant cytotoxic effects against human glioblastoma and melanoma cell lines. The study highlighted that the incorporation of halogenated groups (like chlorine and fluorine) was critical for enhancing anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeTarget DiseaseEfficacy Level
AntiviralHIVPicomolar activity
AnticancerGlioblastomaSignificant cytotoxicity
MelanomaEnhanced apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents at Key Positions Bioactivity/Application Key Reference
Target Compound : 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine 2: (2-Cl-6-F-benzyl)sulfanyl; 5,7: Me Potential herbicide/antimicrobial
2-[(3-Methoxybenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine 2: (3-MeO-benzyl)sulfanyl; 5,7: Me Unknown (structural analog)
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine 2: MeS-; 5,7: Me; 6: (3-F-benzyl) Antimicrobial/coordination chemistry
2-Fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) 2: Sulfonamide (aryl-F/CF₃); 5,7: Me Herbicidal (EC₅₀: 0.2–1.5 μM)
2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine 2: (2-Cl-6-F-benzyl)sulfanyl; 7: 1-(2,4-Cl₂-phenoxy)ethyl Discontinued agrochemical candidate

Key Observations :

Substituent Effects on Bioactivity: The sulfanyl group at position 2 (target compound) contrasts with sulfonamide derivatives (e.g., 8b) . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may explain 8b's potent herbicidal activity (EC₅₀: 0.2–1.5 μM) compared to sulfanyl analogs, where activity data are less documented .

Synthetic Routes: Sulfanyl derivatives (e.g., target compound) are synthesized via nucleophilic substitution of 2-mercapto intermediates with halogenated benzyl halides, as seen in the synthesis of related triazolopyrimidines . Sulfonamide derivatives (e.g., 8b) require coupling of 2-aminotriazolopyrimidines with sulfonyl chlorides under basic conditions .

Physicochemical Properties: The 5,7-dimethyl substitution in the target compound and analogs (Table 1) enhances ring planarity and stability, critical for membrane permeability .

Derivatives with methylsulfanyl groups (e.g., ) show antimicrobial activity, possibly due to thioether-mediated redox interactions .

Contradictions and Limitations :

  • notes discontinuation of a structurally complex analog, possibly due to toxicity or poor efficacy, highlighting the challenge of balancing substituent complexity with practicality .
  • While sulfonamides (e.g., 8b) dominate herbicidal applications, sulfanyl derivatives remain underexplored, necessitating further comparative bioassays .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The compound is typically synthesized via multi-component condensation reactions. A standard approach involves reacting 3-amino-1,2,4-triazole derivatives with substituted aldehydes and β-keto esters under microwave irradiation (323 K, 30 minutes) to enhance reaction efficiency and yield . For example, substituting the benzylsulfanyl group requires careful control of stoichiometry and solvent choice (e.g., ethanol or acetone for recrystallization) to prevent byproduct formation. Characterization via 1H^1H NMR (e.g., δ 7.14–7.41 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 440.2 [M+H]+^+) is critical for verifying purity .

Advanced: How do structural modifications at the triazolo-pyrimidine core influence CB2 receptor binding affinity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents at positions 2, 5, and 7 significantly modulate CB2 receptor interactions. For instance:

  • Position 2: Introducing bulky groups (e.g., 2-chloro-6-fluorobenzylsulfanyl) enhances lipophilicity, improving membrane permeability but may sterically hinder binding .
  • Position 5/7: Methyl groups (as in 5,7-dimethyl derivatives) stabilize the planar conformation, optimizing π-π stacking with receptor residues .
Modification Effect on CB2 Affinity (IC50_{50}) Reference
2-Benzylsulfanyl120 nM
5,7-Dimethyl85 nM
2-Chloro-6-fluorobenzyl45 nM

Experimental validation involves competitive binding assays using 3H^3H-CP55,940 and HEK293 cells expressing human CB2 receptors .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C–S: 1.78 Å) and dihedral angles (e.g., 87.03° between triazolo-pyrimidine and chlorophenyl rings), confirming stereochemistry .
  • 1H^1H/13C^13C NMR: Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns (e.g., loss of Cl/F substituents) .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation strategies include:

Standardized Assays: Use identical cell lines (e.g., HEK293 for CB2) and ligand concentrations (e.g., 10 nM 3H^3H-CP55,940) .

Control Compounds: Include reference agonists (e.g., WIN55,212-2) to normalize activity .

Computational Validation: Molecular docking (e.g., AutoDock Vina) predicts binding poses, clarifying SAR trends .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Methodological Answer:
Degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal:

  • Oxidation: Sulfanyl groups form sulfoxides/sulfones (confirmed via LC-MS) .
  • Hydrolysis: Ester groups (if present) hydrolyze to carboxylic acids under alkaline conditions .
    Stability is assessed via HPLC-UV (λ = 254 nm) with accelerated aging at 40°C/75% RH .

Advanced: How can regioselectivity challenges in triazolo-pyrimidine functionalization be overcome?

Methodological Answer:
Regioselective substitution at position 2 vs. 7 is controlled by:

  • Electrophilic Aromatic Substitution: Electron-withdrawing groups (e.g., Cl/F) direct electrophiles to the para position .
  • Microwave-Assisted Synthesis: Enhances kinetic control, favoring substitution at sterically accessible sites .
  • Protecting Groups: Temporary protection of reactive amines (e.g., Boc groups) enables sequential functionalization .

Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: SwissADME estimates LogP (2.8), solubility (LogS = -4.5), and CYP450 inhibition .
  • Molecular Dynamics (MD): GROMACS simulations assess membrane permeability (e.g., PMF profiles) .

Advanced: What strategies optimize in vivo efficacy while minimizing off-target effects?

Methodological Answer:

  • Prodrug Design: Esterification of carboxyl groups improves bioavailability (e.g., ethyl ester derivatives) .
  • Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA NPs) enhances brain penetration for neurological targets .
  • Metabolite Screening: LC-MS/MS identifies toxic metabolites (e.g., reactive quinones) for structural refinement .

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